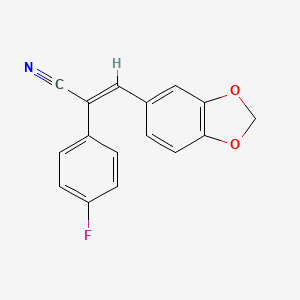![molecular formula C13H10BrNO5 B5306130 (3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B5306130.png)
(3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a brominated furan ring attached to a phenoxyacetic acid moiety through an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Amide Linkage: The brominated furan is then reacted with 3-aminophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the brominated furan ring can yield the corresponding furan derivatives.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Reduced furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of (3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid involves its interaction with specific molecular targets. The brominated furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyacetic acid moiety may also contribute to its biological activity by interacting with cellular pathways involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran and its derivatives share structural similarities with (3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid and exhibit similar biological activities.
Furan Derivatives: Other furan-based compounds, such as furan-2,5-dione, also show comparable chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a brominated furan ring and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[3-[(5-bromofuran-2-carbonyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO5/c14-11-5-4-10(20-11)13(18)15-8-2-1-3-9(6-8)19-7-12(16)17/h1-6H,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWXQNBOEHOAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5306049.png)
![4-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide](/img/structure/B5306075.png)
![3-{2-[(2-methoxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306078.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B5306093.png)
![N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5306100.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5306102.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5306103.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)

![methyl 4-[5-[[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5306114.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B5306140.png)

